Bis(pentachlorophenyl) disulfide
CAS No.: 22441-21-0
Cat. No.: VC3700337
Molecular Formula: C12Cl10S2
Molecular Weight: 562.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22441-21-0 |
---|---|
Molecular Formula | C12Cl10S2 |
Molecular Weight | 562.8 g/mol |
IUPAC Name | 1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentachlorophenyl)disulfanyl]benzene |
Standard InChI | InChI=1S/C12Cl10S2/c13-1-3(15)7(19)11(8(20)4(1)16)23-24-12-9(21)5(17)2(14)6(18)10(12)22 |
Standard InChI Key | LSVXAQMPXJUTBV-UHFFFAOYSA-N |
SMILES | C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SSC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Canonical SMILES | C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SSC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Introduction
Chemical Structure and Composition
Bis(pentachlorophenyl) disulfide, with the molecular formula C₁₂Cl₁₀S₂, is characterized by a disulfide bridge connecting two fully chlorinated phenyl rings. The compound's IUPAC name is 1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentachlorophenyl)disulfanyl]benzene, reflecting its structural complexity with ten chlorine atoms distributed across the two aromatic rings. The molecule presents a distinctive spatial arrangement, with the disulfide bridge serving as a flexible linker between the two rigid pentachlorophenyl moieties.
The presence of ten chlorine substituents on the two phenyl rings significantly influences the compound's physicochemical properties, imparting high stability and specific reactivity patterns that distinguish it from simpler disulfide compounds. The high degree of chlorination also affects the electron distribution across the molecule, influencing its interaction with various chemical reagents and biological systems.
Structural Parameters
The key structural features of bis(pentachlorophenyl) disulfide include:
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₁₂Cl₁₀S₂ | |
S-S Bond Distance | 2.063(2) Å | |
Molecular Weight | 514.8 g/mol | |
Physical Appearance | White crystalline solid | |
Water Solubility | Insoluble at room temperature |
The S-S bond distance of 2.063(2) Å is comparable to other aryl disulfides, indicating a standard disulfide bond length . This parameter is crucial for understanding the compound's reactivity, particularly in reactions involving disulfide bond cleavage.
Crystal Structure Analysis
The crystal structure of bis(pentachlorophenyl) disulfide exhibits interesting conformational features that influence its packing arrangement and intermolecular interactions. While specific crystallographic data for bis(pentachlorophenyl) disulfide is limited in the provided sources, comparative analysis with related compounds provides valuable insights.
Similar disulfide compounds, such as bis(2,3-dichlorophenyl) disulfide, show characteristic dihedral angles between the two aromatic planes and specific torsion angles around the C-S-S-C bonds . For instance, bis(2,3-dichlorophenyl)disulfide displays a dihedral angle of 89.83° between the two phenyl rings and a torsion angle C1-S1-S2-C7 of 88.35(11)° . By analogy, bis(pentachlorophenyl) disulfide likely adopts a similar non-planar conformation with the two pentachlorophenyl rings oriented nearly perpendicular to each other, minimizing steric interactions between the chlorine-substituted rings.
The crystal packing in these types of compounds is often stabilized by π-π interactions between aromatic rings and halogen-halogen interactions (Cl···Cl). These non-covalent interactions play a crucial role in determining the three-dimensional arrangement of molecules in the crystal lattice and contribute to the compound's physical properties, including melting point and solubility characteristics.
Synthesis Methodologies
The synthesis of bis(pentachlorophenyl) disulfide typically involves oxidative coupling of pentachlorophenyl thiol. Several synthetic routes have been documented, with oxidation reactions being the predominant approach.
Oxidative Coupling
The primary synthetic pathway involves oxidizing pentachlorophenyl thiol using appropriate oxidizing agents. This approach can be represented by the following generalized reaction:
2 C₆Cl₅SH + [O] → C₆Cl₅S-SC₆Cl₅ + H₂O
Common oxidizing agents for this transformation include:
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Hydrogen peroxide (H₂O₂) in basic conditions
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Molecular iodine (I₂)
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Other mild oxidants capable of facilitating disulfide bond formation
The reaction typically proceeds through thiyl radical intermediates, which couple to form the disulfide bond. Reaction conditions must be carefully controlled to prevent over-oxidation of the sulfur atoms to higher oxidation states.
Chemical Reactivity Patterns
Bis(pentachlorophenyl) disulfide exhibits chemical behavior typical of aryl disulfides but modified by the electronic effects of the ten chlorine substituents. The compound participates in several reaction types that are characteristic of the disulfide functional group.
Reduction Reactions
The disulfide bond can undergo reductive cleavage to regenerate pentachlorophenyl thiol:
C₆Cl₅S-SC₆Cl₅ + 2[H] → 2 C₆Cl₅SH
Common reducing agents effective for this transformation include:
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Lithium aluminum hydride (LiAlH₄)
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Sodium borohydride (NaBH₄)
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Other hydride donors or electron-transfer reagents
Oxidation Reactions
Although the disulfide already represents an oxidized form of thiol, further oxidation can occur, particularly at the sulfur atoms:
C₆Cl₅S-SC₆Cl₅ + [O] → Sulfoxides, sulfones, or other higher oxidation state products
The extensive chlorination of the phenyl rings likely reduces the electron density at the sulfur atoms, potentially altering their susceptibility to oxidation compared to less substituted aryl disulfides.
Disulfide Exchange Reactions
Bis(pentachlorophenyl) disulfide can potentially participate in disulfide exchange reactions with other thiols or disulfides:
C₆Cl₅S-SC₆Cl₅ + R-SH ⇌ C₆Cl₅S-SR + C₆Cl₅SH
These exchange reactions often occur under basic conditions or with nucleophilic catalysis and represent an important aspect of disulfide chemistry in both synthetic applications and biological systems.
Mechanistic Considerations
The chemistry of bis(pentachlorophenyl) disulfide often involves formation of reactive thiyl radical species upon homolytic cleavage of the S-S bond. This process can be initiated thermally, photochemically, or through single-electron transfer reagents.
The resulting thiyl radicals (C₆Cl₅S- ) can participate in various radical processes, including:
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Recombination to reform the original disulfide
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Hydrogen abstraction from suitable donors to form the thiol
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Addition to unsaturated systems
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Complex radical chain processes
The high degree of chlorination in the pentachlorophenyl groups likely influences the stability and reactivity of these thiyl radical intermediates, potentially making them more selective in their reactions compared to less substituted aryl thiyl radicals.
Structure-Property Relationships
The molecular structure of bis(pentachlorophenyl) disulfide directly influences its physicochemical properties. The heavily chlorinated aromatic rings contribute to its low water solubility and higher lipophilicity compared to less halogenated disulfides. These properties affect its environmental behavior, including potential bioaccumulation and persistence.
The disulfide bond, with its characteristic S-S distance of approximately 2.063 Å , represents a relatively weak covalent bond (typical bond dissociation energy ~60 kcal/mol), making it susceptible to both heterolytic and homolytic cleavage under appropriate conditions. This reactivity is central to the compound's chemical behavior and potential applications.
Comparative Analysis with Related Disulfides
Bis(pentachlorophenyl) disulfide belongs to a broader family of aryl disulfides, each with distinctive properties influenced by their substitution patterns. Comparative analysis with structurally related compounds provides valuable insights into structure-property relationships.
This comparison reveals that while the S-S bond length remains relatively consistent across different aryl disulfides, the nature and pattern of ring substitution significantly influence the three-dimensional structure and consequently the chemical behavior of these compounds.
The fully chlorinated structure of bis(pentachlorophenyl) disulfide distinguishes it from its less substituted counterparts, likely resulting in:
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Reduced electron density in the aromatic rings
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Increased steric hindrance around the disulfide bond
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Different crystal packing arrangements mediated by Cl···Cl interactions
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Altered reactivity profiles toward nucleophiles and electrophiles
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